molecular formula C20H24N6OS2 B2805787 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 898624-46-9

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2805787
CAS RN: 898624-46-9
M. Wt: 428.57
InChI Key: ATOOXDRCPADLNK-UHFFFAOYSA-N
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Description

The compound “2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C10H17N5OS and a molecular weight of 255.34 . It is a derivative of 4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C10H17N5OS. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with an amino group and a cyclohexyl group. Additionally, the compound contains a thiol group and an acetamide group .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has demonstrated the synthesis of triazole derivatives that possess potent antimicrobial and antifungal properties. For instance, Baviskar et al. (2013) synthesized a series of thiazolidin-4-one derivatives showing significant in vitro antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. These compounds were synthesized with good yield and their structures were confirmed using IR, 1HNMR, and elemental analysis, indicating their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013). Similarly, Altıntop et al. (2011) investigated new triazole derivatives for their antimicrobial activities, identifying some compounds as potent derivatives against Candida species and pathogenic bacteria (Altıntop, Kaplancıklı, Turan-Zitouni, Özdemir, Demirci, İşcan, & Revial, 2011).

Anticancer Applications

Compounds with a similar backbone structure have been evaluated for their anticancer properties. Ostapiuk et al. (2015) synthesized acetamide derivatives evaluated against 60 cancer lines, finding several compounds with high selectivity towards melanoma and breast cancer. This research highlights the potential of such compounds in developing novel anticancer therapies (Ostapiuk, Matiychuk, & Obushak, 2015).

Antiviral Applications

In the context of antiviral research, Wujec et al. (2011) synthesized 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, assessing their antiviral and virucidal activities against human adenovirus and ECHO-9 virus. Some derivatives exhibited potential in reducing viral replication, signifying the relevance of these compounds in antiviral drug development (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).

Future Directions

The future research directions for this compound could include investigating its potential biological activities, given the known activities of some related compounds. Additionally, studies could be conducted to explore its physical and chemical properties in more detail .

properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6OS2/c1-13-7-9-14(10-8-13)16-11-28-19(22-16)23-17(27)12-29-20-25-24-18(26(20)21)15-5-3-2-4-6-15/h7-11,15H,2-6,12,21H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOOXDRCPADLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3N)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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